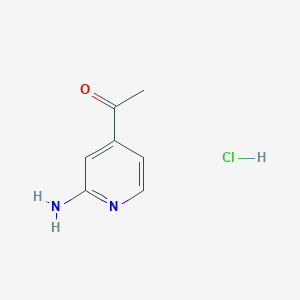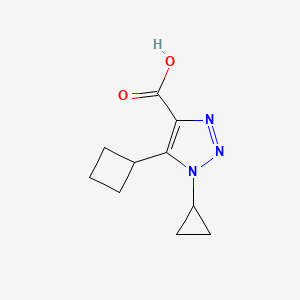![molecular formula C10H13BrN4S2 B15243072 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4,6-dimethylthio-1H-pyrazolo[3,4-d]pyrimidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The methylthio groups can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to the corresponding thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development studies.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylthio groups can also participate in redox reactions, affecting cellular processes. The exact pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their chemical and biological properties due to variations in the substituents. For example:
1-(3-Chloropropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Bromopropyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with methyl groups instead of methylthio groups, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H13BrN4S2 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13BrN4S2/c1-16-9-7-6-12-15(5-3-4-11)8(7)13-10(14-9)17-2/h6H,3-5H2,1-2H3 |
Clé InChI |
RITYBAPOKJUYQI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1C=NN2CCCBr)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)




![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)
![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)


![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)
